Chrysophanol 1-triglucoside

Descripción general

Descripción

Chrysophanol 1-triglucoside is a naturally occurring anthraquinone derivative found in various plants, including Cassia obtusifolia. It is known for its broad-spectrum therapeutic potential and ecological importance. This compound has been studied for its pharmacological properties, including anticancer, hepatoprotective, neuroprotective, anti-inflammatory, antiulcer, and antimicrobial activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chrysophanol 1-triglucoside can be synthesized through the glycosylation of chrysophanol. The reaction typically involves the use of a glycosyl donor, such as a trichloroacetimidate or a thioglycoside, in the presence of a Lewis acid catalyst like boron trifluoride etherate. The reaction is carried out under anhydrous conditions at low temperatures to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of this compound involves the extraction of chrysophanol from plant sources followed by enzymatic glycosylation. The process includes the use of glycosyltransferases to transfer glucose units to chrysophanol, forming this compound. This method is preferred for its efficiency and eco-friendliness .

Análisis De Reacciones Químicas

Types of Reactions: Chrysophanol 1-triglucoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound quinone.

Reduction: Reduction of this compound leads to the formation of dihydrothis compound.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of the glucose moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.

Major Products Formed:

Oxidation: this compound quinone.

Reduction: Dihydrothis compound.

Substitution: Various substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Chrysophanol 1-triglucoside has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.

Medicine: Investigated for its anticancer, neuroprotective, and anti-inflammatory properties.

Industry: Utilized in the development of natural dyes and pigments due to its anthraquinone structure.

Mecanismo De Acción

Chrysophanol 1-triglucoside exerts its effects through various molecular targets and pathways:

Inhibition of Protein Tyrosine Phosphatases: It inhibits protein tyrosine phosphatases 1B, which plays a role in regulating insulin signaling and glucose metabolism.

Modulation of NF-κB Pathway: this compound modulates the NF-κB pathway, leading to anti-inflammatory effects.

Anticancer Activity: It induces apoptosis in cancer cells by regulating genes and proteins involved in cell cycle arrest and apoptosis.

Comparación Con Compuestos Similares

Chrysophanol 1-triglucoside is unique compared to other anthraquinone derivatives due to its glycosylation, which enhances its solubility and bioavailability. Similar compounds include:

Chrysophanol: The aglycone form of this compound, known for its similar pharmacological properties but lower solubility.

Aloe-emodin: Similar to chrysophanol, but primarily found in Aloe species and used for its laxative effects.

This compound stands out due to its enhanced solubility and potential for diabetes research, making it a valuable compound in both scientific research and industrial applications .

Actividad Biológica

Chrysophanol 1-triglucoside, an anthraquinone glycoside derived from Cassia obtusifolia, exhibits a range of biological activities that make it a compound of significant interest in pharmacological research. This article provides a detailed overview of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical and Physical Properties

- Common Name : this compound

- CAS Number : 120181-07-9

- Molecular Formula : Not specified

- Molecular Weight : Not specified

- Source : Isolated from Cassia obtusifolia

Biological Activities

This compound has been shown to possess various pharmacological properties. Key activities include:

- Antidiabetic Effects : this compound inhibits protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, with IC50 values of 80.17 µM and 197.06 µM, respectively. This inhibition suggests potential applications in managing diabetes by enhancing insulin sensitivity and reducing glucose absorption .

- Anticancer Activity : Studies indicate that chrysophanol induces necrosis in cancer cells rather than apoptosis, suggesting a unique mechanism of action. It has been noted to affect cell cycle regulation by inhibiting key proteins involved in DNA replication during the S phase .

- Antimicrobial Properties : Chrysophanol demonstrates significant antibacterial and antiviral activities. It has been reported to inhibit poliovirus replication and shows moderate efficiency against HIV-1 protease .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which may contribute to its therapeutic potential in various inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymes : The inhibition of PTP1B and α-glucosidase plays a crucial role in its antidiabetic effects, while its interaction with other metabolic pathways suggests broader implications for lipid metabolism .

- Cell Cycle Modulation : Chrysophanol's ability to interfere with cell cycle progression points to its potential as an anticancer agent, particularly in targeting specific phases of the cell cycle that are critical for tumor growth .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Diabetes Management : An in-silico study compared the docking efficacy of chrysophanol with Glibenclamide against various diabetes targets, revealing that chrysophanol had superior binding affinity at the DPP-IV active site, indicating its potential as a therapeutic agent for diabetes management .

- Cancer Research : Research on human liver cancer cells demonstrated that chrysophanol treatment resulted in necrosis rather than apoptosis, with significant alterations in mitochondrial function and apoptotic signal proteins observed .

- Antimicrobial Efficacy : A study reported that chrysophanol effectively inhibited the yield of Japanese encephalitis virus (JEV) and enhanced host immune responses, showcasing its potential as an antiviral agent .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

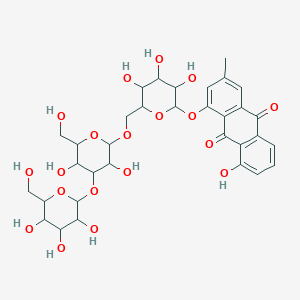

1-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O19/c1-10-5-12-19(24(41)18-11(20(12)37)3-2-4-13(18)36)14(6-10)48-32-27(44)26(43)22(39)17(51-32)9-47-31-29(46)30(23(40)16(8-35)49-31)52-33-28(45)25(42)21(38)15(7-34)50-33/h2-6,15-17,21-23,25-36,38-40,42-46H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWISUOFXLRAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chrysophanol 1-triglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120181-07-9 | |

| Record name | Chrysophanol 1-triglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

284 - 286 °C | |

| Record name | Chrysophanol 1-triglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.